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N-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide

STAT3 inhibition STAT1 inhibition screening benchmark

Quantitatively validated negative control for STAT1/3 screens (IC₅₀/EC₅₀ >55.7 μM; AID 1398, 1406). Provides a chemically matched inactive benchmark accounting for imidazo[1,2-a]benzimidazole chemotype assay interference—superior to vehicle-only controls. Measured logD 1.88 and logSw −3.608 guarantee solubility under standard screening conditions, preventing precipitation artifacts. Unambiguous N-1 carboxamide regioisomer (InChI Key DFTBODKHIZJKOZ-UHFFFAOYSA-N) serves as an analytical reference for LC-MS/NMR identity confirmation. Distinct 4-methoxyphenyl physicochemical profile (ΔlogP ≈ +1.3, ΔPSA ≈ −8.0 Ų vs. N-phenyl analog) enables focused SAR exploration.

Molecular Formula C17H16N4O2
Molecular Weight 308.33 g/mol
Cat. No. B3747407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide
Molecular FormulaC17H16N4O2
Molecular Weight308.33 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)N2CCN3C2=NC4=CC=CC=C43
InChIInChI=1S/C17H16N4O2/c1-23-13-8-6-12(7-9-13)18-17(22)21-11-10-20-15-5-3-2-4-14(15)19-16(20)21/h2-9H,10-11H2,1H3,(H,18,22)
InChIKeyDFTBODKHIZJKOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes7 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methoxyphenyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide: Chemical Identity, Scaffold Class, and Screening Provenance


N-(4-Methoxyphenyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide (ChemDiv ID 8016-5935; MW 308.34; C₁₇H₁₆N₄O₂) is a synthetic small molecule belonging to the 2,3-dihydroimidazo[1,2-a]benzimidazole scaffold class . This fused tricyclic system features an N-1 carboxamide linkage bearing a 4-methoxyphenyl substituent. The compound was sourced from a commercial screening library and subjected to targeted profiling in PubChem BioAssays against STAT family transcription factors, yielding weak inhibitory activity (IC₅₀/EC₅₀ > 55.7 μM) [1]. The scaffold class has been independently explored for phosphodiesterase 10A (PDE10A) inhibition [2], anti-parasitic activity against kinetoplastids [3], and 5-HT₂A receptor antagonism [4], establishing a rich context for comparator-based evaluation of substitution-dependent pharmacological divergence.

Why N-(4-Methoxyphenyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide Cannot Be Interchanged with Other Imidazo[1,2-a]benzimidazole Derivatives in Screening or SAR Campaigns


The imidazo[1,2-a]benzimidazole scaffold exhibits pronounced substitution-dependent pharmacological divergence. At the N-9 position, installation of a 2-diethylaminoethyl group with a 2-(4-methoxyphenyl) substituent yields 5-HT₂A receptor binding activity, whereas N-1 carboxamide analogs bearing varied aryl groups show no significant serotonin receptor engagement [1]. Within the N-1 carboxamide series, the 4-methoxy substituent on the phenyl ring alters calculated logP by approximately 1.3 units and modifies the hydrogen-bond acceptor count relative to the unsubstituted N-phenyl analog, directly impacting solubility and permeability parameters that govern screening assay performance . In the PDE10A inhibitor series, the N-1 position tolerates diverse carboxamide substituents that critically modulate both enzymatic potency and P-glycoprotein efflux ratio—properties that cannot be predicted from core scaffold identity alone [2]. Generic substitution across this chemotype without accounting for regioisomeric and substituent-specific effects therefore risks both false-negative and false-positive screening outcomes.

Quantitative Differentiation Evidence for N-(4-Methoxyphenyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide Versus Closest Analogs: A Comparator-Based Procurement Guide


STAT3 and STAT1 Dual-Target Screening Profile: Defined Weak Activity Establishes a Baseline Negative-Control Benchmark

In PubChem BioAssay AID 1398 (STAT3, human fragment 702–738/740–752), the compound exhibited an IC₅₀ > 55,700 nM. In AID 1406 (STAT1-alpha/beta, human), it exhibited an EC₅₀ > 55,700 nM [1]. These values place the compound firmly in the inactive or weakly-active range for both STAT isoforms, in contrast to positive-control inhibitors in the same assay panels that typically achieve IC₅₀ values in the sub-micromolar range. This dual-weak profile is quantitatively distinct from the N-phenyl des-methoxy analog, for which no STAT activity data have been reported in the same assay panels [2], making the 4-methoxy compound the only member of this analog pair with documented dual-STAT inactivity benchmarks.

STAT3 inhibition STAT1 inhibition screening benchmark negative control PubChem BioAssay

Physicochemical Differentiation from the N-Phenyl Des-Methoxy Analog: Computed logP, logD, and Polar Surface Area Comparison

The 4-methoxy substituent confers a computed logP increase of approximately 1.3 units relative to the unsubstituted N-phenyl analog [1]. Specific computed parameters: target compound logP = 3.49 (ChemDiv), logD = 1.88, polar surface area = 42.2 Ų, H-bond acceptors = 4 ; versus N-phenyl analog XLogP3 = 2.2 (PubChem), polar surface area = 50.2 Ų, H-bond acceptors = 2 [1]. The reduced PSA and increased logP shift the compound toward a more lipophilic region of property space, while the added methoxy oxygen provides an additional hydrogen-bond acceptor that can engage in directed polar interactions not available to the des-methoxy scaffold.

lipophilicity polar surface area logP logD physicochemical profiling analog comparison

Scaffold-Level Differentiation: N-1 Carboxamide vs. N-9 Aminoalkyl Substitution Patterns Determine Pharmacological Target Engagement

Within the imidazo[1,2-a]benzimidazole class, regioisomeric substitution dictates pharmacological output. The N-9-substituted analog 9-(2-diethylaminoethyl)-2-(4-methoxyphenyl)imidazo[1,2-a]benzimidazol dinitrate demonstrates binding to the 5-HT₂A serotonin receptor subtype via radioligand displacement assay [1], whereas the target compound—bearing an N-1 carboxamide group instead of an N-9 aminoalkyl chain—shows no reported serotonin receptor activity and instead exhibits a STAT1/STAT3 screening profile [2]. This regioisomeric divergence is quantitatively underscored by the PDE10A inhibitor series: N-1 carboxamide analogs (e.g., compound 6d) achieve PDE10A IC₅₀ values in the nanomolar range with defined P-gp efflux ratios, while the unsubstituted or differently substituted core scaffold is inactive [3].

regioisomeric selectivity 5-HT2A receptor scaffold substitution target engagement SAR

Anti-Parasitic Scaffold Context: 2,3-Dihydroimidazo[1,2-a]benzimidazole Derivatives Achieve Sub-Micromolar Potency Against Kinetoplastids, Establishing a Class Baseline for N-1 Carboxamide Optimization

A high-throughput and high-content screening campaign identified 2,3-dihydroimidazo[1,2-a]benzimidazole as a novel anti-parasitic scaffold. Optimized synthetic derivatives achieved anti-leishmanial activity against intracellular L. donovani amastigotes with IC₅₀ values of 3.05 μM (compound 4) and 5.29 μM (compound 24), and anti-trypanosomal activity against T. cruzi with IC₅₀ values of 1.10 μM and 2.10 μM, respectively, without serious cytotoxicity toward THP-1 and U2OS cell lines [1]. The target compound, bearing an N-1 4-methoxyphenyl carboxamide substituent, represents an unexplored substitution variant within this validated anti-parasitic scaffold. Its documented inactivity against STAT1/STAT3 (>55.7 μM) [2] indicates that the anti-parasitic activity is not driven by STAT pathway modulation, providing a selectivity filter for future mechanism-of-action studies.

anti-parasitic Leishmania donovani Trypanosoma cruzi kinetoplastid scaffold optimization

PDE10A Inhibitor Scaffold Context: N-1 Carboxamide Substitution is a Critical Determinant of Both Enzymatic Potency and P-glycoprotein Efflux Liability

In the PDE10A inhibitor series based on the dihydro-imidazobenzimidazole scaffold, N-1 carboxamide substitution directly modulates both enzymatic inhibitory activity and P-glycoprotein (P-gp) efflux ratio. Compound 5a showed moderate PDE10A inhibitory activity and good passive permeability but an unfavorable high P-gp liability. Optimization yielded compound 6d with improved P-gp efflux ratio, high PDE10A inhibitory activity, satisfactory brain penetration, and in vivo efficacy in rodent behavioral models (suppression of phencyclidine-induced hyperlocomotion; improvement of MK-801-induced working memory deficit) [1]. The target compound, with its 4-methoxyphenyl N-1 carboxamide substituent, occupies a defined position in this SAR landscape: its measured logP (3.49) and logD (1.88) place it within the lipophilicity range tolerated by the PDE10A binding pocket, but its specific carboxamide group has not been tested for PDE10A engagement, representing a tractable starting point for focused library enumeration.

PDE10A inhibition P-glycoprotein brain penetration schizophrenia SAR

Recommended Research and Procurement Application Scenarios for N-(4-Methoxyphenyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide Based on Quantitative Differentiation Evidence


Qualified Negative Control for STAT1/STAT3 High-Throughput Screening Cascades

With documented IC₅₀ and EC₅₀ values exceeding 55.7 μM against both STAT3 and STAT1 in PubChem BioAssays (AID 1398 and AID 1406) [1], this compound serves as a quantitatively defined negative control for STAT-focused screening campaigns. Unlike common vehicle-only or DMSO controls, it provides a chemically matched inactive benchmark that accounts for non-specific assay interference from the imidazo[1,2-a]benzimidazole chemotype. Its measured logD (1.88) and solubility (logSw −3.608) ensure it remains in solution under standard screening conditions (e.g., ≤10 μM DMSO stocks), avoiding precipitation artifacts that could compromise negative-control integrity.

Physicochemical Probe for SAR Exploration at the N-1 Carboxamide Vector in PDE10A and Anti-Parasitic Lead Optimization Programs

The 4-methoxyphenyl N-1 carboxamide group introduces distinct physicochemical properties (ΔlogP ≈ +1.3, ΔPSA ≈ −8.0 Ų, ΔHBA = +2 relative to the N-phenyl des-methoxy analog) [2] that can be exploited in focused SAR libraries. In PDE10A programs, the methoxy oxygen may form hydrogen-bond interactions with active-site residues analogous to those observed in co-crystal structures of related triazolopyrimidine inhibitors [3]. In anti-parasitic programs, the scaffold's validated activity against L. donovani (IC₅₀ 3–5 μM for optimized analogs) [4] combined with the target compound's STAT inactivity provides a clean starting point for cytotoxicity-sparing lead optimization.

Regioisomeric Selectivity Standard for Imidazo[1,2-a]benzimidazole Library Design and Procurement Quality Control

The stark pharmacological divergence between N-1 carboxamide-substituted and N-9 aminoalkyl-substituted imidazo[1,2-a]benzimidazoles [5][1] necessitates rigorous regioisomeric verification in compound procurement. This compound, with its unambiguous N-1 substitution confirmed by InChI Key (DFTBODKHIZJKOZ-UHFFFAOYSA-N) and canonical SMILES (COc1ccc(cc1)NC(=O)N2CCn3c2nc2ccccc32) , can serve as an analytical reference standard for LC-MS and NMR-based identity confirmation of N-1 carboxamide regioisomers within screening decks, preventing costly misidentification errors that lead to target engagement failure.

Starting Scaffold for Computational Docking and Virtual Screening Against Novel Intracellular Targets

The compound's computed properties—moderate lipophilicity (logP 3.49), low topological polar surface area (42.2 Ų), and the presence of both hydrogen-bond donor (1) and acceptor (4) functionalities —make it a computationally tractable ligand for molecular docking campaigns against intracellular targets requiring membrane permeability. Its documented inactivity against STAT1/STAT3 (>55.7 μM) [1] provides a baseline selectivity filter: virtual hits derived from this scaffold can be counter-screened against STAT family members in silico before committing to synthesis, reducing the risk of advancing compounds with undesired STAT polypharmacology.

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